2-chloro-N-[4-(2,4-dichlorophenoxy)phenyl]benzamide
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Overview
Description
2-chloro-N-[4-(2,4-dichlorophenoxy)phenyl]benzamide is a chemical compound with the molecular formula C19H12Cl3NO2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzamide core substituted with chloro and dichlorophenoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(2,4-dichlorophenoxy)phenyl]benzamide typically involves the reaction of 2,4-dichlorophenol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the phenoxide ion attacks the carbonyl carbon of the benzoyl chloride, resulting in the formation of the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(2,4-dichlorophenoxy)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The chloro and dichlorophenoxy groups can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Substituted benzamides
Scientific Research Applications
2-chloro-N-[4-(2,4-dichlorophenoxy)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent. It has shown promise in preliminary studies for its antiproliferative and antimigratory properties against certain cancer cell lines.
Industry: It is used in the development of new materials and chemical products, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(2,4-dichlorophenoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases, such as c-Met kinase, which plays a role in cellular proliferation and migration. The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways. This inhibition can lead to reduced cell growth and migration, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)benzamide
- 2,4-dichlorophenoxyacetamide
Uniqueness
2-chloro-N-[4-(2,4-dichlorophenoxy)phenyl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties Its ability to inhibit c-Met kinase with high selectivity makes it a valuable compound for research in cancer therapy
Properties
IUPAC Name |
2-chloro-N-[4-(2,4-dichlorophenoxy)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl3NO2/c20-12-5-10-18(17(22)11-12)25-14-8-6-13(7-9-14)23-19(24)15-3-1-2-4-16(15)21/h1-11H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAUXGVXYMOEESK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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